n-Allyl-2-(dimethylamino)isonicotinamide
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Overview
Description
n-Allyl-2-(dimethylamino)isonicotinamide is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol It is a derivative of isonicotinamide, featuring an allyl group and a dimethylamino group attached to the isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(dimethylamino)isonicotinamide can be achieved through several methods. One common approach involves the reaction of isonicotinamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyl-substituted product .
Another method involves the use of palladium-catalyzed allylic substitution reactions. In this approach, isonicotinamide is reacted with an allylic halide in the presence of a palladium catalyst and a suitable ligand. The reaction conditions can be optimized to achieve high yields and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(dimethylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Allylic halides, nucleophiles, and suitable catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
n-Allyl-2-(dimethylamino)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-2-(dimethylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylallylamine: A related compound with similar structural features but different functional groups.
N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)isonicotinamide: Another derivative of isonicotinamide with distinct chemical properties and applications.
Uniqueness
n-Allyl-2-(dimethylamino)isonicotinamide is unique due to its specific combination of allyl and dimethylamino groups attached to the isonicotinamide core.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(dimethylamino)-N-prop-2-enylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-4-6-13-11(15)9-5-7-12-10(8-9)14(2)3/h4-5,7-8H,1,6H2,2-3H3,(H,13,15) |
InChI Key |
XUICUWCKCKZSQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)NCC=C |
Origin of Product |
United States |
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